molecular formula C11H13BrO B1529765 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene CAS No. 958027-81-1

1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene

Cat. No. B1529765
CAS RN: 958027-81-1
M. Wt: 241.12 g/mol
InChI Key: FQIXSQYZMVDMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for [1-(bromomethyl)cyclopropyl]methanol involves the conversion of cyclopropane carboxylic acid to the corresponding alcohol via reduction, followed by bromination of the alcohol using N-bromosuccinimide (NBS) and subsequent deprotection of the resulting bromomethyl cyclopropane intermediate .


Molecular Structure Analysis

The molecular formula of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene is C11H13BrO . The average mass is 241.124 Da and the monoisotopic mass is 240.014969 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

The precursor and derivatives of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene have been widely studied for their reactivity and applications in synthesizing complex molecules. For instance, cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been explored as inhibitors of the carbonic anhydrase enzyme, demonstrating potent inhibitory effects in nanomolar ranges against human isoenzymes (Boztaş et al., 2015). Moreover, the synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from 1-benzyloxy-4-bromo-2-methoxybenzene involves steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization, showcasing the compound's utility in constructing bioisosteric colchicine analogues (Shishov et al., 2014).

Material Science and Polymer Research

In material science, the modification of [6,6]-phenyl-C61-butyric acid methyl ester with 3,4-bis(bromomethyl) methoxybenzene derivatives has been investigated for enhancing the performance of polymer solar cells. The new acceptor, resulting from this functional group addition, displayed a higher energy level and improved photovoltaic performance, demonstrating its potential for high-efficiency solar energy conversion (Jin et al., 2016).

Environmental and Catalytic Studies

The compound and its related structures have also been involved in environmental and catalytic studies. For instance, bromochloromethoxybenzenes found in the marine troposphere of the Atlantic Ocean indicated a mixed biogenic and anthropogenic origin for these organohalogens, suggesting their role in atmospheric chemistry (Führer & Ballschmiter, 1998). Additionally, gold-catalyzed rearrangements involving (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes have been studied, contributing to the understanding of cyclopropane chemistry and its applications in synthesizing complex organic molecules (Hiault et al., 2016).

properties

IUPAC Name

1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXSQYZMVDMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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